Ethyl [(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]acetate
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Overview
Description
Ethyl [(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]acetate is an organic compound with the molecular formula C13H12N2O4 It belongs to the class of pyridazinone derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]acetate typically involves the reaction of ethyl bromoacetate with 6-oxo-1-phenyl-1,6-dihydropyridazine-3-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl [(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl [(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2-(3,5-Dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
Uniqueness
Ethyl [(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]acetate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of a pyridazinone core with an ethoxyacetate group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H14N2O4 |
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Molecular Weight |
274.27 g/mol |
IUPAC Name |
ethyl 2-(6-oxo-1-phenylpyridazin-3-yl)oxyacetate |
InChI |
InChI=1S/C14H14N2O4/c1-2-19-14(18)10-20-12-8-9-13(17)16(15-12)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChI Key |
BPEJUSQZSIHVLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=NN(C(=O)C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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